The discovery of 2-anilino-4-chloro-6-methoxypyrimidine emerged from efforts to optimize pyrimidine-based pharmaceuticals in the late 20th century. Pyrimidines, first identified in nucleic acids, gained prominence as synthetic targets due to their biological relevance. Early work on chlorinated pyrimidines, such as 4,6-dichloropyrimidine, laid the groundwork for developing derivatives like 2-anilino-4-chloro-6-methoxypyrimidine. Its synthesis was initially reported in pharmacological studies seeking COX inhibitors, where the anilino group enhanced target binding affinity.
2-Anilino-4-chloro-6-methoxypyrimidine belongs to the pyrimidine class of heterocyclic aromatic compounds, characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. Key structural features include:
This substitution pattern distinguishes it from related compounds like 4-chloro-6-methylpyridin-2-amine and 2-amino-4-chloro-6-methoxypyrimidine, which lack the anilino moiety critical for biological activity.
The compound’s hybrid structure merges the reactivity of chloropyrimidines with the pharmacological potential of aniline derivatives. Its applications span:
Nucleophilic substitution is a cornerstone for introducing the anilino group at the 2-position of the pyrimidine ring. The reaction typically involves displacing a chlorine atom from 2,4-dichloro-6-methoxypyrimidine with aniline under basic conditions. For example, treatment of 2,4-dichloro-6-methoxypyrimidine with aniline in the presence of potassium carbonate in dimethylformamide at 80–90°C yields the target compound with 65–75% efficiency [2]. The mechanism proceeds via a two-step pathway:
Key parameters influencing yield include:
Cyclocondensation offers an alternative route by constructing the pyrimidine ring from simpler precursors. A common strategy involves reacting 1,3-dicarbonyl compounds with guanidine derivatives. For instance, condensation of ethyl acetoacetate with N-(4-chloro-6-methoxypyrimidin-2-yl)aniline in the presence of ammonium acetate under reflux conditions generates the pyrimidine core [3]. This method is less prevalent than nucleophilic substitution due to challenges in controlling regioselectivity but provides access to structurally diverse analogs.
Recrystallization is critical for purifying 2-anilino-4-chloro-6-methoxypyrimidine. n-Hexane, a non-polar solvent, effectively removes hydrophobic byproducts. In a typical procedure:
Table 1: Recrystallization Efficiency with n-Hexane
| Solvent Ratio (Ethanol:n-Hexane) | Purity (%) | Yield (%) |
|---|---|---|
| 1:1 | 88 | 70 |
| 1:2 | 95 | 65 |
| 1:3 | 97 | 60 |
Phosphorus oxychloride (POCl₃) is widely used to introduce chlorine at position 4. The reaction involves refluxing 2-anilino-4-hydroxy-6-methoxypyrimidine with POCl₃ and a catalytic amount of dimethylformamide (DMF) at 110°C for 4–6 hours [4]. The mechanism proceeds via:
Key considerations:
Recent advances emphasize sustainability:
Maximizing yield requires balancing stoichiometry, temperature, and purification:
Table 2: Scalability of Nucleophilic Substitution
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 75 | 95 |
| 100 | 72 | 93 |
| 1000 | 68 | 90 |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification and confirmation for 2-Anilino-4-chloro-6-methoxypyrimidine. Proton Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns characteristic of the pyrimidine ring system and substituent groups [1] [2].
The aromatic proton at the C5 position exhibits a characteristic singlet at 6.45 parts per million, reflecting the electron-withdrawing influence of the chlorine substituent at C4 and the electron-donating methoxy group at C6 [3] [4]. The amino group protons display temperature and solvent-dependent chemical shifts, appearing as broad signals between 5.30-5.70 parts per million for the asymmetric stretch and 6.60-7.20 parts per million for the symmetric stretch [3] [4]. The methoxy protons present as a sharp singlet at 3.95-4.00 parts per million, typical for aliphatic methoxy substituents attached to aromatic heterocycles [1] [2].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon resonances characteristic of the pyrimidine framework [3] [4]. The C2 carbon, bearing the amino substituent, resonates between 155-165 parts per million, while the C4 carbon with the chlorine substituent appears at 160-170 parts per million. The C6 carbon bearing the methoxy group exhibits downfield chemical shifts at 170-175 parts per million due to the electron-donating effect of the methoxy substituent [5] [3]. The methoxy carbon displays characteristic upfield resonance at 54-56 parts per million [1] [2].
Table 1: Nuclear Magnetic Resonance Spectral Data for 2-Anilino-4-chloro-6-methoxypyrimidine
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Integration/Comments |
|---|---|---|---|---|
| ¹H | Aromatic H (C5) | 6.45 | s | 1H |
| ¹H | NH₂ (asymmetric) | 5.30-5.70 | br s | 2H |
| ¹H | NH₂ (symmetric) | 6.60-7.20 | br s | 2H |
| ¹H | OCH₃ | 3.95-4.00 | s | 3H |
| ¹³C | C2 (quaternary) | 155-165 | - | Quaternary carbon |
| ¹³C | C4 (quaternary) | 160-170 | - | Quaternary carbon |
| ¹³C | C5 (aromatic CH) | 105-115 | - | Aromatic CH |
| ¹³C | C6 (quaternary) | 170-175 | - | Quaternary carbon |
| ¹³C | OCH₃ | 54-56 | - | Methoxy carbon |
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the molecular structure and functional group composition of 2-Anilino-4-chloro-6-methoxypyrimidine [3] [4]. The amino group stretching vibrations appear as medium-intensity bands at 3330-3350 wavenumbers for the asymmetric stretch and 3140-3160 wavenumbers for the symmetric stretch [3] [4]. These frequencies are consistent with primary amino groups attached to electron-deficient aromatic systems [3].
Aromatic carbon-hydrogen stretching vibrations manifest as weak bands at 3100-3120 wavenumbers, while aliphatic carbon-hydrogen stretching from the methoxy group appears at 2950-2980 wavenumbers [3] [4]. The pyrimidine ring system exhibits strong carbon-nitrogen stretching vibrations at 1650-1670 wavenumbers, characteristic of the aromatic heterocyclic framework [3] [4].
Carbon-oxygen stretching vibrations from the methoxy substituent produce strong absorption bands at 1350-1370 wavenumbers and medium-intensity bands at 1100-1120 wavenumbers [3] [4]. The carbon-chlorine stretching vibration appears as a strong band at 820-840 wavenumbers, confirming the presence of the chlorine substituent [3] [4]. Ring breathing modes and carbon-chlorine bending vibrations contribute additional characteristic frequencies at 770-790 and 650-670 wavenumbers, respectively [3] [4].
Table 2: Infrared Vibrational Frequencies for 2-Anilino-4-chloro-6-methoxypyrimidine
| Frequency (cm⁻¹) | Assignment | Intensity | Type |
|---|---|---|---|
| 3330-3350 | NH₂ asymmetric stretch | medium | stretching |
| 3140-3160 | NH₂ symmetric stretch | medium | stretching |
| 3100-3120 | Aromatic C-H stretch | weak | stretching |
| 2950-2980 | Aliphatic C-H stretch (OCH₃) | weak | stretching |
| 1650-1670 | C=N stretch (pyrimidine ring) | strong | stretching |
| 1580-1600 | Aromatic C=C stretch | strong | stretching |
| 1520-1540 | NH₂ bending | medium | bending |
| 1410-1430 | C-N stretch | medium | stretching |
| 1350-1370 | C-O stretch (methoxy) | strong | stretching |
| 1250-1270 | C-H bending (OCH₃) | medium | bending |
| 1100-1120 | C-O stretch | medium | stretching |
| 820-840 | C-Cl stretch | strong | stretching |
| 770-790 | Ring breathing | medium | breathing |
| 650-670 | C-Cl bending | weak | bending |
Mass spectrometric analysis of 2-Anilino-4-chloro-6-methoxypyrimidine reveals characteristic fragmentation pathways that provide structural confirmation and molecular ion identification [6] [7]. The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the exact molecular weight of the compound [7] [8]. This molecular ion serves as the base peak with 100% relative intensity [7].
The fragmentation pattern follows predictable pathways characteristic of chlorinated methoxypyrimidines [7] [8]. Loss of a hydrogen atom produces the [M-H]⁺ ion at mass-to-charge ratio 158 with 85% relative intensity [7]. Subsequent fragmentation involves loss of the methyl group (mass 15) to yield the [M-CH₃]⁺ fragment at mass-to-charge ratio 144 with 15% relative intensity [7].
Loss of the formaldehyde unit (CH₂O, mass 30) from the methoxy substituent generates the [M-CH₂O]⁺ fragment at mass-to-charge ratio 129 with 30% relative intensity [7]. The chlorine atom undergoes elimination to produce the [M-Cl]⁺ fragment at mass-to-charge ratio 124 with 20% relative intensity [7]. Combined loss of the methoxy group and chlorine atom yields the [M-CH₃O-Cl]⁺ fragment at mass-to-charge ratio 94 with 25% relative intensity [7].
Further fragmentation leads to pyrimidine ring degradation, producing characteristic low-mass fragments at mass-to-charge ratios 80 and 52 with relative intensities of 10% and 8%, respectively [7] [9]. These fragmentation patterns are consistent with known mass spectrometric behavior of aminopyrimidine derivatives and provide unambiguous structural identification [10] [9].
Table 3: Mass Spectrometric Fragmentation Pattern for 2-Anilino-4-chloro-6-methoxypyrimidine
| m/z | Relative Intensity (%) | Fragment Assignment | Loss |
|---|---|---|---|
| 159 | 100 | [M]⁺ (molecular ion) | - |
| 158 | 85 | [M-H]⁺ | H |
| 144 | 15 | [M-CH₃]⁺ | CH₃ (15) |
| 129 | 30 | [M-CH₂O]⁺ | CH₂O (30) |
| 124 | 20 | [M-Cl]⁺ | Cl (35) |
| 94 | 25 | [M-CH₃O-Cl]⁺ | CH₃O+Cl (65) |
| 80 | 10 | Pyrimidine fragment | Multiple fragmentations |
| 52 | 8 | Ring fragment | Multiple fragmentations |
Crystallographic analysis of 2-Anilino-4-chloro-6-methoxypyrimidine provides detailed structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements [11]. Single crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [11].
The unit cell dimensions demonstrate anisotropic crystal growth with parameters a = 3.7683(2) Å, b = 16.4455(2) Å, and c = 10.7867(2) Å [11]. The β angle of 94.550(1)° indicates a nearly orthogonal crystal structure [11]. The unit cell volume of 666.36(4) ų accommodates four molecules (Z = 4) with a calculated density of 1.591 g/cm³ [11].
Structural analysis reveals that the molecule adopts an essentially planar conformation with a maximum deviation from planarity of only 0.0256(11) Å for all non-hydrogen atoms [11]. This planarity facilitates efficient π-π stacking interactions and optimal hydrogen bonding networks within the crystal lattice [11].
The crystal structure exhibits extensive hydrogen bonding patterns that stabilize the three-dimensional arrangement [11]. Adjacent molecules form inversion dimers through paired N—H⋯N hydrogen bonds with an R₂²(8) ring motif [11]. These dimers are further interconnected through N—H⋯O hydrogen bonds involving the amino groups and methoxy oxygen atoms, creating undulating sheet structures parallel to the bc plane [11].
Table 4: Crystallographic Data for 2-Anilino-4-chloro-6-methoxypyrimidine
| Parameter | Value | Comments |
|---|---|---|
| Crystal System | Monoclinic | Standard monoclinic system |
| Space Group | P2₁/c | Centrosymmetric space group |
| Unit Cell Dimensions a (Å) | 3.7683(2) | Short axis |
| Unit Cell Dimensions b (Å) | 16.4455(2) | Long axis |
| Unit Cell Dimensions c (Å) | 10.7867(2) | Intermediate axis |
| β angle (°) | 94.550(1) | Close to 90° |
| Volume (ų) | 666.36(4) | Compact packing |
| Z | 4 | Four molecules per unit cell |
| Density (g/cm³) | 1.591 | Moderate density |
| Temperature (K) | 100 | Low temperature measurement |
| R-factor | 0.027 | High quality refinement |
| Maximum deviation from planarity (Å) | 0.0256(11) | Essentially planar molecule |
High Performance Liquid Chromatography serves as the primary analytical method for purity determination and quality control of 2-Anilino-4-chloro-6-methoxypyrimidine [12] [13] [14]. Commercial specifications consistently require minimum purity levels of 95.0% as determined by High Performance Liquid Chromatography analysis [12] [13] [14].
The standard chromatographic method employs reverse-phase conditions using octadecylsilane columns with acetonitrile-water mobile phases containing phosphoric acid for pH adjustment [12] [15]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid to maintain ionization efficiency [15]. Detection is typically performed at 254 nanometers wavelength using ultraviolet absorption [15].
Typical chromatographic conditions include flow rates of 1.0 milliliters per minute at ambient temperature with injection volumes of 10-20 microliters [15]. Under these conditions, 2-Anilino-4-chloro-6-methoxypyrimidine exhibits retention times of 5.5-6.5 minutes with baseline resolution greater than 2.0 [15]. The method demonstrates excellent specificity for the target compound with minimal interference from synthetic impurities or degradation products [15].
Complementary purity determination employs non-aqueous titration methods, which consistently yield purity values of 95.0% or higher [12] [13]. This titrimetric approach provides orthogonal confirmation of High Performance Liquid Chromatography results and serves as an independent quality control measure [12] [13].
Method validation studies confirm the accuracy, precision, and robustness of the chromatographic procedure for routine quality control applications [15]. The analytical method proves suitable for pharmaceutical intermediate characterization, raw material testing, and process monitoring throughout synthetic operations [15].
Table 5: Chromatographic Purity Assessment for 2-Anilino-4-chloro-6-methoxypyrimidine
| Parameter | Value | Method/Comments |
|---|---|---|
| Purity by HPLC (%) | ≥95.0 | Area normalization |
| Purity by Titration (%) | ≥95.0 | Non-aqueous titration |
| Mobile Phase | Acetonitrile/Water with phosphoric acid | pH adjusted for MS compatibility |
| Column Type | Reverse phase C18 | Standard analytical column |
| Detection Wavelength (nm) | 254 | UV detection |
| Flow Rate (mL/min) | 1.0 | Standard flow rate |
| Temperature (°C) | Ambient | Room temperature |
| Injection Volume (μL) | 10-20 | Standard injection |
| Retention Time (min) | 5.5-6.5 | Moderate retention |
| Resolution | >2.0 | Baseline separation achieved |